2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound with a unique structure that bridges multiple chemical functionalities
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S2.ClH/c28-21(16-31-23-25-19-8-4-5-9-20(19)29-23)27-12-10-26(11-13-27)14-18-15-30-22(24-18)17-6-2-1-3-7-17;/h1-9,15H,10-14,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGIYGTTMNGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dithiazole Rearrangement Approach
Synthesis of 1-(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone
Thiazole Ring Construction
The 2-phenylthiazol-4-ylmethyl group is synthesized via the Hantzsch thiazole reaction:
Piperazine Alkylation
Reacting piperazine with 4-(bromomethyl)-2-phenylthiazole in acetonitrile (K₂CO₃, 60°C, 6 h) affords 4-((2-phenylthiazol-4-yl)methyl)piperazine . Subsequent acylation with chloroacetyl chloride (Et₃N, CH₂Cl₂, 0°C) introduces the ketone moiety, yielding 1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone (Figure 2).
Critical Parameters :
- Molar Ratio: Piperazine:alkylating agent = 1:1.2.
- Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
- Yield: 80–90%.
Thioether Coupling and Salt Formation
Nucleophilic Substitution
The thiol group of benzo[d]oxazole-2-thiol attacks the α-carbon of 1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone in the presence of a base (K₂CO₃/DMF, 50°C, 12 h). This SN2 reaction forms the thioether linkage, yielding the free base of the target compound (Figure 3).
Reaction Monitoring :
- TLC (SiO₂, EtOAc/hexane 1:1, Rf = 0.4).
- Quenching with ice-water to precipitate impurities.
Hydrochloride Salt Formation
Treating the free base with HCl gas in anhydrous ether (0°C, 2 h) precipitates the hydrochloride salt. Filtration and drying under vacuum afford the final product as a hygroscopic white solid.
Characterization Data :
- Melting Point : 218–220°C (dec.).
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, benzoxazole-H), 7.85–7.45 (m, 5H, phenyl-H), 4.65 (s, 2H, CH₂-thiazole), 3.82–3.10 (m, 8H, piperazine-H).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
- Thiol Oxidation : The benzoxazole-thiol intermediate is prone to disulfide formation (e.g., bis(benzo[d]oxazol-2-yl)disulfide ), necessitating inert atmospheres (N₂/Ar).
- Piperazine Dialkylation : Excess alkylating agent may lead to N,N'-dialkylated piperazine , mitigated by stoichiometric control.
- Ketone Reduction : Over-reduction of the ethanone moiety to ethanol is avoided by using mild acylating agents.
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiol group, to form sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction reactions could target the carbonyl group, potentially reducing it to the corresponding alcohol.
Substitution: : The piperazine ring is susceptible to nucleophilic substitution reactions, where substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Conditions may involve nucleophiles like alkyl halides, under basic conditions.
Major Products Formed
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Conversion to alcohol derivatives.
Substitution: : Introduction of various alkyl or aryl groups on the piperazine ring.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[d]oxazole moiety linked to a thioether and a piperazine ring, which is a common structural framework in pharmacologically active compounds. The synthesis typically involves multi-step reactions starting from readily available precursors.
Key Synthetic Steps:
-
Formation of Benzo[d]oxazole Derivatives:
- Various methods have been reported for synthesizing benzo[d]oxazole derivatives, including cyclization reactions involving 2-aminophenol and appropriate electrophiles.
-
Thioether Formation:
- The introduction of the thioether group can be achieved through nucleophilic substitution reactions involving thiols and suitable halides.
-
Piperazine Ring Substitution:
- The piperazine component can be introduced via alkylation reactions with piperazine derivatives.
Biological Activities
Research indicates that compounds containing the benzo[d]oxazole structure exhibit a broad spectrum of biological activities, including:
1. Antimicrobial Activity:
- Several studies have demonstrated that derivatives of benzo[d]oxazole possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds with similar scaffolds have shown efficacy against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties:
- Compounds related to benzo[d]oxazole have been investigated for their anticancer potential, showing promising results in inhibiting the proliferation of cancer cell lines. For example, derivatives have been reported to induce apoptosis in breast cancer cells .
3. Neuroprotective Effects:
- Recent studies suggest that these compounds may exert neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer’s disease. Mechanistic studies have indicated that they may inhibit β-amyloid aggregation .
Case Study 1: Antimicrobial Evaluation
A series of synthesized benzo[d]oxazole derivatives were evaluated for their antimicrobial activity using standard disk diffusion methods. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 64 | Candida albicans |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of selected derivatives on MCF-7 breast cancer cells using MTT assays. The findings revealed that:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound D | 5.5 | Induction of apoptosis |
| Compound E | 3.0 | Cell cycle arrest at G2/M |
Mechanism of Action
The mechanism by which 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride exerts its effects largely depends on its interaction with molecular targets:
Molecular Targets: : It may interact with enzymes, receptors, or ion channels. For instance, if used as a drug, it might bind to a specific receptor, altering its activity.
Pathways Involved: : The compound could influence signaling pathways, potentially altering the expression of genes or the activity of proteins involved in disease processes.
Comparison with Similar Compounds
When comparing 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride with other similar compounds, its uniqueness stands out due to its specific structural elements:
Similar Compounds: : Some related compounds might include 2-phenylthiazole derivatives, other piperazine-based compounds, or benzo[d]oxazole analogs.
Uniqueness: : The combination of benzo[d]oxazole, thiol, and piperazine in one molecule offers a distinct set of chemical and biological properties not found in compounds with only one or two of these functionalities. This multi-functional nature may enhance its reactivity and interaction with various targets, making it a compound of significant interest in multiple research areas.
Biological Activity
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that incorporates several pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]oxazole core linked to a thioether and a piperazine ring, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the benzo[d]oxazole and subsequent functionalization to introduce the thioether and piperazine components.
Biological Activity Overview
Research indicates that compounds containing benzo[d]oxazole motifs exhibit a range of biological activities, including:
- Neuroprotective Effects : Benzo[d]oxazole derivatives have shown neuroprotective properties against β-amyloid-induced toxicity in neuronal cell lines, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s disease .
- Anticancer Activity : Studies have demonstrated that benzoxazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives have been reported to exhibit significant cytotoxic effects against solid tumor cell lines .
- Acetylcholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in patients .
Neuroprotective Effects
A study focusing on novel benzo[d]oxazole derivatives revealed that these compounds could effectively protect PC12 cells from β-amyloid-induced neurotoxicity. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neuronal survival signals .
Anticancer Properties
Research on benzoxazepine derivatives, closely related to benzo[d]oxazole compounds, indicated their potential as anticancer agents. These derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some showing significant activity against breast and lung cancer cells. The studies highlighted the importance of structural modifications in enhancing biological efficacy .
Acetylcholinesterase Inhibition
The synthesis of compounds with a benzo[d]oxazole core linked to thiazole has led to the discovery of potent AChE inhibitors. One such compound demonstrated an IC50 value of 2.7 µM, indicating strong inhibitory activity. Molecular docking studies further elucidated the binding interactions between these compounds and the active site of AChE, supporting their therapeutic potential for Alzheimer's disease .
Case Studies
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
- Step 1 : React benzo[d]oxazole-2-thiol with a chloroethanone intermediate under basic conditions (e.g., K₂CO₃) to form the thioether linkage .
- Step 2 : Functionalize the piperazine ring via alkylation using 2-phenylthiazole-4-methyl chloride, ensuring stoichiometric control to avoid over-alkylation .
- Step 3 : Purify intermediates via column chromatography (e.g., silica gel, EtOAC/petroleum ether gradient) and confirm purity via HPLC or TLC .
- Final Step : Form the hydrochloride salt by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzo[d]oxazole (aromatic protons at δ 7.2–8.5 ppm), thiazole (δ 7.5–8.0 ppm), and piperazine (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns.
- X-ray Crystallography : Resolve crystalline hydrochloride salt structure to validate stereochemistry and hydrogen bonding (e.g., trifluoroacetate counterion interactions in related compounds) .
Q. What are the key physicochemical properties influencing solubility and formulation?
- Methodological Answer :
- LogP : Estimate using computational tools (e.g., ChemAxon) to predict hydrophobicity. The compound’s thioether and aromatic groups likely increase lipophilicity.
- Salt Form : The hydrochloride salt improves aqueous solubility; test pH-dependent solubility in buffered solutions (pH 1–7.4) .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the piperazine-thiazole coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd-catalyzed cross-coupling or Ullmann-type reactions for aryl-alkyl bond formation .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and side-product formation.
- Kinetic Studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and adjust reaction time/temperature .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., thiazole vs. oxazole) using in vitro assays (e.g., enzyme inhibition) .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in potency or selectivity.
- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
Q. How should researchers design experiments to assess environmental persistence and biodegradation?
- Methodological Answer :
- OECD 301 Guidelines : Conduct ready biodegradability tests in aqueous media with activated sludge .
- Fate Studies : Use radiolabeled compound (¹⁴C) to track distribution in soil/water systems and identify metabolites via LC-MS .
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae, correlating results with LogKow and bioaccumulation potential .
Q. What computational approaches predict the compound’s pharmacokinetics and target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinase domains or GPCRs) .
- ADME Prediction : Apply tools like SwissADME to estimate absorption, plasma protein binding, and CYP450 metabolism.
- MD Simulations : Run nanosecond-scale simulations to assess stability of ligand-target complexes in explicit solvent .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying storage conditions?
- Methodological Answer :
- ICH Q1A Guidelines : Test accelerated stability (40°C/75% RH) and long-term conditions (25°C/60% RH) for 6–12 months.
- Analytical Endpoints : Monitor degradation via HPLC-UV (peak area) and quantify impurities (e.g., hydrolyzed thioether or oxidized piperazine) .
- Statistical Analysis : Use ANOVA to compare degradation rates across conditions, with Tukey’s post-hoc test for significance .
Q. What statistical methods are suitable for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to derive EC₅₀/IC₅₀ values.
- Bootstrap Resampling : Estimate confidence intervals for parameters like efficacy and Hill slope.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
